molecular formula C23H28N4O2 B11982149 2-(4-Benzyl-1-piperazinyl)N'-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide CAS No. 307975-74-2

2-(4-Benzyl-1-piperazinyl)N'-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide

Cat. No.: B11982149
CAS No.: 307975-74-2
M. Wt: 392.5 g/mol
InChI Key: HPVWFYVLNFZIPA-ZHBAQDKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(4-Benzyl-1-piperazinyl)-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide
  • 2-(4-Benzyl-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
  • 2-(4-Benzyl-1-piperazinyl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide

Uniqueness

What sets 2-(4-Benzyl-1-piperazinyl)N’-(3-(2-methoxyphenyl)-2-propenylidene)acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group, in particular, may contribute to its distinct reactivity and potential biological activities.

Properties

CAS No.

307975-74-2

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H28N4O2/c1-29-22-12-6-5-10-21(22)11-7-13-24-25-23(28)19-27-16-14-26(15-17-27)18-20-8-3-2-4-9-20/h2-13H,14-19H2,1H3,(H,25,28)/b11-7+,24-13+

InChI Key

HPVWFYVLNFZIPA-ZHBAQDKBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.